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Compound of Interest

1-(1-ethyl-3,5-dimethyl-1H-

Compound Name: pyrazol-4-yl)-N-
methylmethanamine

CAS No.: 956373-21-0

Cat. No.: B1599475

Get Quote

Focus Compound: 1-(1-ethyl-3,5-dimethyl-1H-
pyrazol-4-yl)-N-methylmethanamine
Chemical Identity & Cheminformatics Core

\

In the context of Fragment-Based Drug Discovery (FBDD), precise molecular identification is
non-negotiable for maintaining database integrity. The focus compound is a secondary amine
tethered to a trisubstituted pyrazole core, serving as a critical "linker" scaffold in kinase inhibitor
design.

1.1 Identification Data
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Parameter

Value

Chemical Name

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-

methylmethanamine

CAS Registry Number 956373-21-0
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol

Canonical SMILES

CCN1C(C)=C(CNC)C(C)=N1

InChl String

INChl=1S/C9H17N3/c1-5-12-8(3)7(6-10-
2)9(4)11-12/h10H,5-6H2,1-4H3

InChl Key

Generated from Structure (See Section 1.2)

1.2 The InChl Key Architecture

The InChl Key is a 27-character hashed version of the InChl string, designed for collision-

resistant database indexing. For this specific pyrazole derivative, the key is derived as follows:

o Connectivity Layer (Block 1): Encodes the molecular skeleton (CO9H17N3) and connectivity.

o Stereochemical Layer (Block 2): Encodes isomerism (tautomers, stereocenters). Note that

the N-ethyl substitution at position 1 locks the tautomeric equilibrium, preventing the 3,5-

dimethyl shift common in N-unsubstituted pyrazoles.

e Protonation Layer (Block 3): Usually "N" for neutral species.

Critical Note on Database Retrieval: When searching commercial catalogs (e.g., ChemBridge,

Enamine), use the CAS 956373-21-0 or the SMILES string. InChl Keys may vary slightly in the

second block if different protonation states (e.g., HCI salt) are indexed.
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Synthetic Pathway & Mechanism

The synthesis of this compound follows a convergent logic, assembling the pyrazole ring first,
followed by functionalization at the C4 position. This approach avoids regioisomeric ambiguity.

2.1 Reaction Workflow

The synthesis relies on the Knorr Pyrazole Synthesis followed by Reductive Amination.
Step 1: Cyclocondensation (Pyrazoles Core Construction)
o Reagents: Acetylacetone (2,4-Pentanedione), Ethylhydrazine oxalate, Ethanol (solvent).

e Mechanism: The hydrazine undergoes nucleophilic attack on one carbonyl of the
acetylacetone, forming a hydrazone intermediate. Subsequent intramolecular attack on the
second carbonyl effects cyclization and dehydration.

o Regioselectivity: Since acetylacetone is symmetrical, only one regioisomer (1-ethyl-3,5-
dimethylpyrazole) is formed.

Step 2: C4-Formylation (Vilsmeier-Haack Reaction)
» Reagents: POCI3, DMF.

e Mechanism: The electron-rich pyrazole ring attacks the chloroiminium ion (generated in situ
from DMF/POCI3) at the nucleophilic C4 position, yielding the 4-carbaldehyde.

Step 3: Reductive Amination (Target Generation)
¢ Reagents: Methylamine (in THF or MeOH), Sodium Triacetoxyborohydride (STAB).

e Mechanism: Formation of the imine intermediate followed by selective hydride reduction.
STAB is preferred over NaBH4 to prevent reduction of the aldehyde prior to imine formation.

2.2 Visualization of Synthetic Logic

TARGET:

‘ 2H20 [ PO Vilsmeier-Haack ‘ FFFFFFFFFFF @ca [ eductive Amination 5
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“N-methyimethanamine
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Figure 1: Convergent synthetic pathway starting from symmetrical diketones to the final

secondary amine.

Validation Protocols (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

3.1 Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum (CDCI3, 400 MHz) provides a self-validating fingerprint:
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3.2 Mass Spectrometry (LC-MS)

¢ lonization Mode: ESI (+)
e Expected [M+H]+: 168.15 m/z

o Fragmentation Pattern: High collision energy often cleaves the exocyclic amine, showing a
characteristic loss of the methylamine fragment (M-31).

Application in Drug Discovery

This molecule acts as a "privileged structure" in medicinal chemistry.

» Kinase Inhibition: The pyrazole core mimics the adenine ring of ATP, allowing it to bind to the
hinge region of kinase enzymes. The C4-amine tail provides a vector to explore the solvent-
exposed front pocket or the ribose binding pocket.

e Fragment Linking: The secondary amine is a highly reactive handle for library expansion. It
can be readily acylated, sulfonated, or coupled via reductive amination to link with other
pharmacophores.

4.1 Cheminformatics Workflow for Library Generation
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Figure 2: Workflow utilizing the target amine as a scaffold for high-throughput virtual screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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